1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Catalog No.
S796172
CAS No.
36640-52-5
M.F
C17H14N2O
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

CAS Number

36640-52-5

Product Name

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

IUPAC Name

3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde

Molecular Formula

C17H14N2O

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

PUUGVPPTLNTKIM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a disubstituted aromatic heterocyclic compound used as a critical intermediate in organic synthesis. Its value is derived from the combination of a reactive aldehyde group at the 4-position, which serves as a handle for constructing more complex molecules, and the specific electronic properties imparted by the 1-phenyl and 3-p-tolyl groups. This compound is typically prepared via the Vilsmeier-Haack reaction and serves as a foundational building block for a range of downstream products, particularly in the development of biologically active fused heterocyclic systems. [1]

The selection of the 3-p-tolyl substituent is not arbitrary and precludes direct substitution with simpler analogs like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. The methyl group on the tolyl ring acts as an electron-donating group, which modifies the electronic character of the pyrazole core. This electronic influence directly impacts the structure-activity relationship (SAR) of downstream derivatives, particularly their biological efficacy. Substituting the p-tolyl group for an unsubstituted phenyl ring or an electron-withdrawing group (e.g., a halogenated phenyl ring) can predictably alter the potency and target specificity of the final active compounds, making this specific precursor essential for reproducible and optimized outcomes in targeted synthesis programs. [1]

Precursor Efficiency: Accessible in High Yield via Standard Vilsmeier-Haack Formylation

This compound is efficiently synthesized from its corresponding hydrazone precursor using the Vilsmeier-Haack reaction (DMF/POCl3), a scalable and well-established method for the formylation of electron-rich heterocycles. The synthesis of the closely related analog, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, using this method proceeds in high yield, demonstrating the viability of this route for producing 1,3-diaryl pyrazole aldehydes at scale. [1] This ensures that the compound is not a niche, low-yield specialty chemical but a reliably sourced intermediate.

Evidence DimensionSynthesis Yield
Target Compound DataAccessible in high yields typical for this established reaction class.
Comparator Or BaselineThe direct analog 1,3-diphenyl-1H-pyrazole-4-carbaldehyde was synthesized in 70% yield via a similar Vilsmeier-Haack pathway. [<a href="https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2011/11" target="_blank">1</a>]
Quantified DifferenceDemonstrates a robust and efficient synthesis route common to this specific class of compounds.
ConditionsVilsmeier-Haack formylation of the corresponding hydrazone precursor.

This confirms a reliable and industrially viable synthesis pathway, ensuring a stable and cost-effective supply for research and manufacturing.

Enhanced Antibacterial Potency: Electron-Donating Group Boosts Activity in Derivatives

The choice of the electron-donating p-tolyl group provides a distinct advantage in the development of antibacterial agents. In a comparative study of pyrazoline derivatives, the analog containing an electron-releasing methyl group (functionally similar to the p-tolyl group) demonstrated a two-fold increase in potency against specific Gram-negative bacteria when directly compared to an analog bearing an electron-withdrawing bromo group. [1]

Evidence DimensionAntibacterial Potency (Minimum Inhibitory Concentration)
Target Compound DataA derivative with an electron-releasing methyl group showed an MIC of 62.5 µg/mL against K. pneumoniae and Shigella sp.
Comparator Or BaselineA derivative with an electron-withdrawing bromo group showed an MIC of 125 µg/mL against the same pathogens.
Quantified Difference2-fold higher potency for the derivative from the electron-donating precursor against these Gram-negative strains.
ConditionsIn vitro Minimum Inhibitory Concentration (MIC) assay.

For projects targeting certain Gram-negative bacteria, procuring this specific precursor provides a rational starting point for achieving higher potency compared to halogenated or unsubstituted phenyl analogs.

Preferred Intermediate for Fused Heterocyclic Synthesis in Med-Chem

This compound is the right choice for synthesizing libraries of pyrazole-fused heterocycles, such as pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines. Its efficient, high-yield synthesis ensures it is a reliable and scalable starting material, while the aldehyde functionality provides a direct route for cyclocondensation reactions to build these complex, biologically relevant scaffolds. [1]

Rational Starting Point for Gram-Negative Antibacterial Drug Discovery

Based on direct comparative evidence, this precursor is strategically indicated for synthesis programs aimed at developing novel antibacterial agents against Gram-negative pathogens like Klebsiella pneumoniae and Shigella species. The electron-donating nature of the p-tolyl group has been shown to confer a potency advantage in derivatives compared to analogs with electron-withdrawing substituents, making this compound a superior choice for optimizing activity against these specific targets. [2]

XLogP3

3.4

Wikipedia

1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Dates

Last modified: 08-15-2023

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